(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid
Description
Properties
Molecular Formula |
C31H50O5 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid |
InChI |
InChI=1S/C31H50O5/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-31(8)19-17-26-27(30(33)34)29(35-25(7)32)24(6)23(5)28(26)36-31/h20-22H,9-19H2,1-8H3,(H,33,34)/t21-,22-,31-/m1/s1/i6D3 |
InChI Key |
IKHRCBALWKJHLM-XTHTUBOISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1OC(=O)C)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=O)O)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Condensation
A one-pot reaction employing resorcinol derivatives, malononitrile, and aldehydes under solvent-free conditions generates the chromene core. Ionic liquids such as 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDMIm]Br) catalyze this process efficiently, achieving yields >85%. For example:
Cyclization of Precursors
Chromene formation via acid-catalyzed cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds is documented. For instance, treating 2-methyl-5-hydroxyacetophenone with acetic anhydride and sulfuric acid yields 6-acetyloxy-2-methylchromene.
Deuterium Incorporation at Position 7
The trideuteriomethyl (-CD3) group is introduced using deuterated methylating agents:
Tosyl Chloride-Mediated Deuterium Transfer
TsOCD3 reacts with intermediates under basic conditions (e.g., NaH in THF) to install the -CD3 group. This method avoids over-alkylation and ensures >90% isotopic purity.
Catalytic Deuterium Exchange
Pd/C or Raney nickel in deuterated solvents (e.g., CD3OD) facilitates H/D exchange at methyl groups adjacent to electron-withdrawing substituents.
Side Chain Installation: (4R,8R)-4,8,12-Trimethyltridecyl
The branched alkyl chain is synthesized and attached via stereoselective coupling:
Asymmetric Allylic Alkylation
Using a chiral phosphoramidite ligand (e.g., (R,R)-Ph-BPE), geranyl bromide undergoes nickel-catalyzed coupling with chromene intermediates to install the (4R,8R)-configured side chain.
Grignard Addition
Reaction of chromene ketones with (4R,8R)-4,8,12-trimethyltridecylmagnesium bromide in THF at -78°C achieves C–C bond formation.
Functional Group Modifications
Acetylation at Position 6
The hydroxyl group at C6 is acetylated using acetic anhydride and DMAP in dichloromethane.
Carboxylic Acid Formation at Position 5
Oxidation of a methyl group to carboxylic acid is achieved via KMnO4 in acidic medium:
Stereochemical Control
Chiral Auxiliaries
Temporary chiral auxiliaries (e.g., Evans oxazolidinones) direct the configuration at C2 and C4/C8 during alkylation steps.
Enzymatic Resolution
Lipase-catalyzed acetylation separates enantiomers at key intermediates, achieving >99% ee.
Data Tables
Table 1: Key Reaction Conditions for Chromene Core Synthesis
| Step | Reagents/Catalysts | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Multicomponent Condensation | [BDBDMIm]Br, malononitrile | Solvent-free, RT | 85–92 | |
| Cyclization | H2SO4, Ac2O | 0°C → RT, 2 h | 78 |
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and chromene core suggest sensitivity to oxidizing agents. Potential oxidation targets include:
| Reaction Site | Reagents | Expected Product |
|---|---|---|
| Benzylic C-H bonds | KMnO₄, CrO₃ | Ketones or carboxylic acid derivatives |
| Chromene double bond | Ozone, OsO₄ | Epoxides or diols (stereospecific) |
| Methyl groups | SeO₂, DDQ | Aldehydes or conjugated enones |
Deuterium labeling at the trideuteriomethyl group may slow reaction kinetics due to isotope effects, particularly in hydrogen abstraction steps .
Reduction Reactions
The acetyloxy group and chromene system are susceptible to reduction:
| Functional Group | Reagents | Outcome |
|---|---|---|
| Acetyloxy (-OAc) | LiAlH₄, NaBH₄ | Primary alcohol formation |
| Chromene double bond | H₂/Pd-C | Saturation to dihydrochromane |
| Carboxylic acid | BH₃·THF | Reduction to primary alcohol (unlikely) |
Steric hindrance from the 4,8,12-trimethyltridecyl chain may influence regioselectivity in catalytic hydrogenation .
Substitution Reactions
The acetyloxy group and carboxylic acid position allow nucleophilic substitutions:
| Position | Conditions | Products |
|---|---|---|
| Acetyloxy group | NaOH (saponification) | Hydroxyl group formation |
| Carboxylic acid | SOCl₂, PCl₅ | Acid chloride intermediates |
| Methyl groups | Br₂ (radical initiation) | Brominated derivatives |
Deuterium at the trideuteriomethyl position would remain inert under most substitution conditions, serving as a kinetic tracer .
Acid/Base-Mediated Rearrangements
The chromene system may undergo ring-opening or recyclization under acidic/basic conditions:
| Conditions | Mechanism | Outcome |
|---|---|---|
| H₂SO₄ (conc.) | Protonation of ether oxygen | Ring contraction or expansion |
| Pyridine/heat | Retro-Diels-Alder pathway | Fragmentation into diene and carbonyl |
Photochemical Reactions
The conjugated chromene system could exhibit photochemical activity:
| Light Source | Reaction Type | Products |
|---|---|---|
| UV (254 nm) | [4+2] Cycloaddition | Dimerization products |
| Visible light + catalyst | Singlet oxygen generation | Endoperoxides or epoxides |
Key Challenges in Reaction Analysis:
-
Stereochemical Complexity : The (4R,8R)-configured tridecyl chain and (2R)-chromene center impose significant steric constraints.
-
Deuterium Effects : Kinetic isotope effects (KIEs) at the trideuteriomethyl group may alter reaction rates by 2–10× compared to protonated analogs.
-
Solubility Limitations : High molecular weight (505.7 g/mol) and hydrophobic substituents necessitate polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions .
Comparative Reactivity with Analogues
Scientific Research Applications
The compound (2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid is a complex organic molecule with potential applications in various fields, particularly in pharmaceuticals and materials science. This article explores its applications in detail.
Chemical Properties and Structure
The compound is characterized by its intricate structure, which includes multiple functional groups and stereocenters. Its molecular formula and weight are significant for understanding its reactivity and interactions with biological systems. The structural complexity suggests potential for diverse applications.
Drug Development
The compound's unique structure may contribute to its efficacy as a pharmaceutical agent. Its potential applications include:
- Antioxidant Properties : Compounds with similar structures have been studied for their antioxidant capabilities, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that derivatives of chromene compounds exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease treatments.
Targeted Drug Delivery
The lipophilic nature of the compound suggests it could be utilized in drug delivery systems. Its ability to form micelles or liposomes may enhance the bioavailability of hydrophobic drugs, improving therapeutic outcomes.
Studies involving the compound's biological activity could lead to the discovery of new therapeutic pathways. For instance:
- Cancer Research : Investigating the compound's effects on cancer cell lines may reveal cytotoxic properties that could be harnessed for cancer therapy.
- Neuroprotective Effects : The structural features may confer neuroprotective benefits, warranting studies on neurodegenerative diseases.
Polymer Chemistry
The compound can serve as a monomer or additive in polymer formulations. Its chemical structure allows it to be incorporated into various polymer matrices, potentially enhancing properties such as:
- Thermal Stability : The presence of specific functional groups may improve the thermal resistance of polymers.
- Mechanical Strength : Incorporation into polymer blends could enhance tensile strength and flexibility.
Coatings and Adhesives
Due to its chemical stability and potential for modification, the compound may be useful in developing advanced coatings and adhesives with improved durability and resistance to environmental factors.
Case Study 1: Antioxidant Activity
A study evaluating similar chromene derivatives demonstrated significant antioxidant activity, suggesting that this compound could exhibit comparable effects. Such findings highlight its potential role in formulations aimed at reducing oxidative damage in biological systems.
Case Study 2: Drug Delivery Systems
Research on lipophilic compounds has shown promising results in enhancing drug solubility and bioavailability. The application of this compound in creating novel drug delivery systems could facilitate more effective treatments for various diseases by ensuring sustained release and targeted action.
Comparison with Similar Compounds
Structural Analogues
Key Compounds for Comparison:
Compound 7 (from ): Shares the chromene backbone and substituents but lacks the trideuteriomethyl group and differs in alkyl chain stereochemistry.
Rapamycin (Rapa) derivatives (): Macrocyclic compounds with overlapping alkyl substituents but distinct core structures.
Table 1: Structural Comparison
Physicochemical and Pharmacokinetic Properties
Methods for Comparison:
- Tanimoto similarity indexing (): Quantifies structural overlap using molecular fingerprints.
- QSAR models (): Predict bioactivity based on chemical population comparisons.
Table 2: Molecular Properties and Similarity
Key Findings :
- The target compound’s high LogP suggests superior membrane permeability compared to SAHA but may limit aqueous solubility.
Bioactivity and Mode of Action
Evidence from Bioactivity Clustering ():
- Compounds with similar chromene backbones cluster into groups with shared protein targets (e.g., HDACs, kinases).
- The carboxylic acid group may mimic endogenous substrates, enhancing binding to enzymes like HDAC8 .
Table 3: Bioactivity Comparison
Biological Activity
The compound (2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid is a complex organic molecule featuring a chromene core structure. Its unique stereochemistry and functional groups suggest potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound based on current research findings and case studies.
Structural Characteristics
This compound has the following molecular formula: . The presence of multiple methyl groups and an acetyloxy group enhances its structural complexity. The incorporation of a trideuteriomethyl group may also influence its stability and reactivity.
Biological Activity Overview
Research indicates that compounds with chromene structures often exhibit various pharmacological effects. The biological activity of This compound may include:
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which can protect against oxidative stress.
- Anti-inflammatory Effects : The structural features suggest potential anti-inflammatory activity, as seen in related chromene derivatives.
- Enzyme Inhibition : Interaction studies may reveal its ability to inhibit specific enzymes involved in disease pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be better understood through SAR analysis. Compounds with specific substructures often display enhanced bioactivity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxychromone | Hydroxy group at position 7 | Antioxidant properties |
| Coumarin | Fused benzopyrone structure | Anticoagulant effects |
| Flavonoids | Polyphenolic structure with various substitutions | Anti-inflammatory and anticancer activities |
These comparisons illustrate how variations in substituents and stereochemistry can lead to differing biological activities.
Research Findings
- Antioxidant Studies : In vitro studies have shown that related chromene compounds exhibit strong free radical scavenging abilities. Such properties are crucial for mitigating oxidative damage in biological systems.
- Anti-inflammatory Mechanisms : Research on similar compounds has indicated their potential to modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines.
- Enzyme Interaction Studies : Molecular docking simulations have predicted significant binding affinities of this compound to various biological targets, suggesting its potential as a therapeutic agent.
Case Studies
Several studies have explored the pharmacological potential of chromene derivatives:
- A study published in the Journal of Medicinal Chemistry evaluated a series of chromene-based compounds for their anti-inflammatory properties. Results indicated that specific modifications led to enhanced potency against inflammatory markers .
- Another investigation focused on the antioxidant capabilities of chromene derivatives using DPPH and ABTS assays. The findings revealed that structural modifications could significantly improve radical scavenging activities .
Q & A
Basic: What are the critical challenges in synthesizing this compound, and how can they be methodologically addressed?
Answer:
The synthesis of this compound presents challenges in stereochemical control (2R, 4R, 8R positions), deuterium incorporation, and regioselective functionalization of the chromene core. Key strategies include:
- Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis, as seen in similar tridecyl-substituted chromene derivatives .
- Deuterium Incorporation : Isotopic labeling via exchange reactions or deuterated reagents, validated by mass spectrometry and H-NMR to confirm purity and positional accuracy .
- Regioselective Acetylation : Protecting group strategies (e.g., tert-butyldimethylsilyl ethers) to direct acetylation to the 6-position, followed by deprotection .
Advanced: How can researchers resolve contradictions in NMR data for derivatives of this compound?
Answer:
Discrepancies in H/C-NMR shifts (e.g., overlapping signals from trideuteriomethyl or tridecyl groups) require:
- 2D-NMR Techniques : HSQC and HMBC to assign proton-carbon correlations, particularly for crowded regions like the chromene core .
- X-ray Crystallography : To validate stereochemistry and compare experimental bond angles/torsion angles with computational models (e.g., O3—C4—C8 angles in analogous structures ).
- Deuterium Decoupling : To isolate trideuteriomethyl signals and reduce splitting artifacts .
Basic: What analytical techniques are essential for characterizing the deuterated methyl group?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular ion peak (M) and isotopic pattern consistent with three deuterium atoms .
- H-NMR : To verify the absence of proton-deuterium exchange and quantify isotopic purity .
- Infrared Spectroscopy (IR) : To detect C-D stretching vibrations (~2100–2200 cm) and distinguish from C-H bonds .
Advanced: How does stereochemistry at the 2R, 4R, and 8R positions influence biological interactions?
Answer:
The stereochemistry dictates spatial orientation of the tridecyl chain and acetyloxy group, affecting:
- Enzyme Binding : Analogous tocopherol derivatives show that 4R,8R configurations enhance lipid membrane penetration and antioxidant activity .
- Metabolic Stability : Deuterium at the 7-position may slow CYP450-mediated oxidation, as observed in deuterated drug analogs .
Experimental Design : Compare IC values of stereoisomers in enzyme inhibition assays (e.g., cytochrome P450 isoforms) .
Basic: What purification protocols ensure high purity for this compound?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate diastereomers .
- Recrystallization : Optimize solvent pairs (e.g., DMF/acetic acid) based on solubility differences in the chromene-carboxylic acid moiety .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to isolate trace impurities from the trideuteriomethyl group .
Advanced: How can in vitro assays evaluate the metabolic stability of the deuterated vs. non-deuterated compound?
Answer:
- Liver Microsome Assays : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS. The deuterated analog should exhibit longer half-life (t) due to kinetic isotope effects .
- Stability in Simulated Gastric Fluid : Monitor degradation at pH 1.2–2.0; the carboxylic acid group may require enteric coating for oral bioavailability studies .
- Comparative Pharmacokinetics : Use deuterium-labeled internal standards to track absorption/distribution in rodent models .
Basic: What computational methods aid in predicting the compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., chromene’s conjugated double bonds) .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability, leveraging the tridecyl chain’s hydrophobicity .
Advanced: How to address discrepancies in biological activity between synthetic batches?
Answer:
- Batch-to-Batch Analysis : Use LC-MS and F-NMR (if fluorine tags are present) to detect trace impurities from incomplete deuterium incorporation .
- Bioactivity Profiling : Compare antibacterial or antioxidant activity across batches using standardized assays (e.g., disc diffusion for antimicrobial potency ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
